- Preparation of quinoline compounds as antibacterial agents and uses thereof, World Intellectual Property Organization, , ,
Cas no 96047-32-4 (3-Fluoro-4-methoxybenzyl Alcohol)
96047-32-4 structure
Product Name:3-Fluoro-4-methoxybenzyl Alcohol
Número CAS:96047-32-4
MF:C8H9FO2
Megavatios:156.154266119003
MDL:MFCD00070642
CID:800020
PubChem ID:2774550
Update Time:2024-10-25
3-Fluoro-4-methoxybenzyl Alcohol Propiedades químicas y físicas
Nombre e identificación
-
- Benzenemethanol,3-fluoro-4-methoxy-
- (3-fluoro-4-methoxyphenyl)methanol
- 3-FLUORO-4-METHOXYBENZYL ALCOHOL
- 3-Fluoro-4-methoxyphenylmethanol
- 3-Fluoro-4-methoxybenzenemethanol (ACI)
- AKOS000124779
- CS-0194748
- MFCD00070642
- PS-6575
- DTXSID50379096
- DB-088963
- 3-Fluoro-4-methoxyphenyl)methanol
- 3-Fluoro-4-methoxy-benzenemethanol
- HHWYYUUOGAUCKX-UHFFFAOYSA-N
- 96047-32-4
- SCHEMBL2382627
- EN300-129080
- SB83882
- E89373
- Z228585772
- (3-fluoro-4-methoxy-phenyl)methanol
- 3-Fluoro-4-methoxybenzyl Alcohol
-
- MDL: MFCD00070642
- Renchi: 1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
- Clave inchi: HHWYYUUOGAUCKX-UHFFFAOYSA-N
- Sonrisas: FC1C(OC)=CC=C(CO)C=1
Atributos calculados
- Calidad precisa: 156.05900
- Masa isotópica única: 156.059
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 119
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.5A^2
- Xlogp3: 1.1
Propiedades experimentales
- Denso: 1.2±0.1 g/cm3
- Punto de ebullición: 251.4±25.0 °C at 760 mmHg
- Punto de inflamación: 122.7±19.7 °C
- índice de refracción: 1.51
- PSA: 29.46000
- Logp: 1.32660
- Presión de vapor: 0.0±0.5 mmHg at 25°C
3-Fluoro-4-methoxybenzyl Alcohol Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: Irritant
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Fluoro-4-methoxybenzyl Alcohol Datos Aduaneros
- Código HS:2909499000
- Datos Aduaneros:
中国海关编码:
2909499000概述:
2909499000 其他醚醇及其卤化、磺化、硝化或亚硝化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Fluoro-4-methoxybenzyl Alcohol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | F401678-10mg |
3-Fluoro-4-methoxybenzyl Alcohol |
96047-32-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F401678-50mg |
3-Fluoro-4-methoxybenzyl Alcohol |
96047-32-4 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F401678-100mg |
3-Fluoro-4-methoxybenzyl Alcohol |
96047-32-4 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Fluorochem | 013838-1g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 1g |
£30.00 | 2022-03-01 | |
| Fluorochem | 013838-5g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 5g |
£90.00 | 2022-03-01 | |
| Fluorochem | 013838-25g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 25g |
£328.00 | 2022-03-01 | |
| Apollo Scientific | PC3799-1g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 98% | 1g |
£23.00 | 2023-09-01 | |
| Apollo Scientific | PC3799-5g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 98% | 5g |
£84.00 | 2023-09-01 | |
| eNovation Chemicals LLC | D769836-5g |
3-FLUORO-4-METHOXYBENZYL ALCOHOL |
96047-32-4 | 98% | 5g |
$165 | 2024-06-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32350-1g |
3-Fluoro-4-methoxybenzyl alcohol, 98% |
96047-32-4 | 98% | 1g |
¥1055.00 | 2023-03-02 |
3-Fluoro-4-methoxybenzyl Alcohol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 60 min, rt
Referencia
- Design, synthesis and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines, Journal of the Chinese Chemical Society (Weinheim, 2021, 68(9), 1761-1770
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Aluminum chloride , Lithium aluminum hydride Solvents: Diethyl ether
Referencia
- Potential antidepressants: 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol and related compounds, Collection of Czechoslovak Chemical Communications, 1987, 52(10), 2564-71
Métodos de producción 4
Condiciones de reacción
Referencia
- Mechanochemical Palladium-Catalyzed Oxidative Esterification of Alcohols, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
Referencia
- Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives, Chemical Biology & Drug Design, 2016, 88(1), 97-109
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
Referencia
- Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles, Bioorganic & Medicinal Chemistry Letters, 2013, 23(24), 6842-6846
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
Referencia
- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 and/or αvβ5 integrin antagonists, United States, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Referencia
- 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 5 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C
Referencia
- Pharmaceutical compositions containing sulfonamides as transient receptor potential channel 8 (TRPM8) blockers or their prodrugs, Japan, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
- Stereoselective synthesis of bromine- and fluorine-substituted (S)-tyrosines and N-BOC-protected derivatives, Hayastani Kimiakan Handes, 2007, 60(1), 61-72
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
Referencia
- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 integrin antagonists, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 2 h, 0 °C
Referencia
- Benzimidazolone derivatives, method of preparation and their use as phosphodiesterase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Preparation of hydroxyethoxybenzamide derivatives as dopamine D2 receptor blocker and 5-HT4 receptor stimulator, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Preparation process and effect of pyrimidine-5-carboxamides as cGMP phosphodiesterase inhibitors for circulatory and allergic diseases and sexual dysfunction remedies, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- Preparation of N-(3-fluorobenzyl)heterocyclic derivatives and their use as pesticides., European Patent Organization, , ,
Métodos de producción 16
Condiciones de reacción
Referencia
- Phenol derivatives, European Patent Organization, , ,
3-Fluoro-4-methoxybenzyl Alcohol Raw materials
- 3-Fluoro-4-methoxybenzaldehyde
- Methyl 3-fluoro-4-methoxybenzoate
- 3-Fluoro-4-(trifluoromethoxy)benzoic Acid Ethyl Ester
- 3-Fluoro-4-methoxybenzoic acid
3-Fluoro-4-methoxybenzyl Alcohol Preparation Products
3-Fluoro-4-methoxybenzyl Alcohol Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:96047-32-4)3-Fluoro-4-methoxybenzyl Alcohol
Número de pedido:A845539
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:06
Precio ($):355.0
Correo electrónico:sales@amadischem.com
3-Fluoro-4-methoxybenzyl Alcohol Literatura relevante
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96047-32-4)3-Fluoro-4-methoxybenzyl Alcohol
Pureza:99%
Cantidad:25g
Precio ($):355.0